1-Hexyl-4-methyloxycarbonyl-2-pyrrolidone

Description

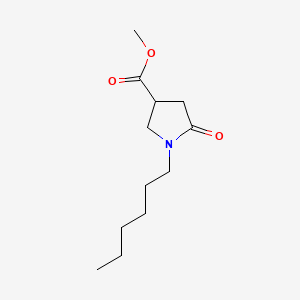

1-Hexyl-4-methyloxycarbonyl-2-pyrrolidone is a pyrrolidone derivative characterized by a hexyl chain at the 1-position and a methyloxycarbonyl group at the 4-position of the pyrrolidone ring. Pyrrolidones are five-membered lactams with diverse applications in solvents, pharmaceuticals, and polymer synthesis.

Properties

CAS No. |

71548-53-3 |

|---|---|

Molecular Formula |

C12H21NO3 |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

methyl 1-hexyl-5-oxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C12H21NO3/c1-3-4-5-6-7-13-9-10(8-11(13)14)12(15)16-2/h10H,3-9H2,1-2H3 |

InChI Key |

GJHNTLQYACBIND-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1CC(CC1=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves two key transformations:

- N-alkylation of 2-pyrrolidone or its derivatives with a hexyl group.

- Introduction of the methyloxycarbonyl group at the 4-position, typically via esterification or carbamate formation.

Known Pyrrolidone Derivative Syntheses

According to European patent EP 3 235 494 B1, this compound is listed among various pyrrolidone derivatives synthesized by modifying the lactam ring with alkyl and carbamate substituents. The patent suggests that the pyrrolidone derivatives are formed by known synthetic methods without limiting the type of pyrrolidone derivative, indicating flexibility in the choice of starting materials and reaction pathways.

Alkylation of 2-Pyrrolidone

The N-alkylation step to introduce the hexyl group is commonly achieved by reacting 2-pyrrolidone with hexyl halides (e.g., hexyl bromide or hexyl chloride) under basic conditions. This nucleophilic substitution typically proceeds via:

- Deprotonation of the nitrogen in 2-pyrrolidone with a strong base (e.g., sodium hydride or potassium carbonate).

- Subsequent reaction with the alkyl halide to form N-hexyl-2-pyrrolidone.

Introduction of Methyloxycarbonyl Group

The methyloxycarbonyl group at the 4-position can be introduced by:

- Esterification of a 4-hydroxy-2-pyrrolidone intermediate with methyl chloroformate or dimethyl carbonate under mild basic conditions.

- Alternatively, carbamate formation by reaction of a 4-amino-2-pyrrolidone derivative with methyl chloroformate.

This step is often performed after or concurrently with the N-alkylation depending on the synthetic route.

Stepwise Synthesis Example (Hypothetical Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | N-alkylation | 2-Pyrrolidone + Hexyl bromide, K2CO3, acetone, reflux | N-Hexyl-2-pyrrolidone |

| 2 | Hydroxylation or functionalization at C-4 | Selective oxidation or substitution to introduce OH or NH2 at C-4 | 4-Hydroxy or 4-amino N-hexyl-2-pyrrolidone |

| 3 | Esterification/Carbamate formation | Methyl chloroformate, base (e.g., triethylamine), low temperature | This compound |

Alternative Synthetic Routes

- Direct ring substitution methods using electrophilic reagents targeting the 4-position of the pyrrolidone ring, followed by N-alkylation.

- Use of gamma-butyrolactone derivatives reacting with hexylamines and methyl chloroformate for ring formation and functionalization in one-pot or sequential steps.

Process Parameters and Optimization

- Reaction temperatures generally range from ambient to reflux conditions depending on the step.

- Bases such as potassium carbonate or sodium hydride are preferred for alkylation.

- Esterification is typically carried out under mild basic conditions to avoid ring opening.

Research Findings and Data

Yield and Purity

- Reported yields for N-alkylation reactions of 2-pyrrolidone derivatives typically exceed 80%.

- Esterification steps with methyl chloroformate are high yielding (>85%) when controlled for temperature and stoichiometry.

Characterization

- The final compound is characterized by NMR (both ^1H and ^13C), IR spectroscopy, and mass spectrometry to confirm substitution patterns.

- Melting points and boiling points are consistent with literature values for similar substituted pyrrolidones.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Hexylation | 2-Pyrrolidone, hexyl bromide, K2CO3, acetone, reflux | 80-90 | Requires dry conditions, inert atmosphere preferred |

| Hydroxylation/Functionalization at C-4 | Selective oxidation or substitution reagents | 70-85 | Position-selective functionalization is critical |

| Esterification/Carbamate Formation | Methyl chloroformate, base (TEA), 0-25°C | 85-95 | Avoids ring opening, mild conditions necessary |

Chemical Reactions Analysis

1-Hexyl-5-oxo-3-pyrrolidinecarboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Skin Permeation Enhancement

One of the primary applications of 1-Hexyl-4-methyloxycarbonyl-2-pyrrolidone is as a skin permeation enhancer. This compound has been shown to significantly improve the transdermal delivery of various therapeutic agents.

- Mechanism : Pyrrolidones facilitate the diffusion of drugs through the skin by altering the stratum corneum's barrier properties, thereby enhancing drug absorption.

- Case Study : In a study involving alprostadil, a topical gel formulation containing this compound demonstrated a sevenfold increase in skin permeation compared to standard formulations. The gel exhibited higher skin permeation rates and shorter lag times, indicating its effectiveness as a penetration enhancer .

Table 1: Comparative Skin Permeation Rates

| Formulation Type | Skin Permeation Rate (µg/cm²/hr) | Lag Time (min) |

|---|---|---|

| Standard Gel | 8.4 | 45.0 |

| Gel with this compound | 58.2 | 35.5 |

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has garnered attention due to its ability to enhance bioavailability and therapeutic efficacy.

- Transdermal Systems : This compound is utilized in transdermal patches for delivering drugs like donepezil, improving the release profile and stability of the active ingredients .

- Polymeric Nanocarriers : Recent research has explored its use in polymeric micelles for encapsulating hydrophobic drugs, such as methotrexate. These micelles showed effective drug release profiles and significant cytotoxicity against cancer cells .

Table 2: Drug Delivery Applications

| Application Type | Active Ingredient | Delivery Method | Outcome |

|---|---|---|---|

| Transdermal Patch | Donepezil | Matrix Layer with Pyrrolidone | Improved release profile |

| Polymeric Micelles | Methotrexate | Micellar Encapsulation | Enhanced cytotoxicity |

Polymer Science

In addition to its pharmaceutical applications, this compound has potential uses in polymer science.

- Thermoresponsive Polymers : Research indicates that this compound can be incorporated into thermoresponsive polymer systems, which can change their properties based on temperature variations. Such systems are valuable in creating smart materials for various applications, including drug delivery and tissue engineering .

Table 3: Properties of Thermoresponsive Polymers

| Polymer Type | Response Temperature (°C) | Solvent Used |

|---|---|---|

| Poly(N-vinyl pyrrolidone) | Variable | DMF |

| Poly(γ-propyl-L-glutamate) | ∼26.8 | MeOH |

Mechanism of Action

The mechanism of action of 1-Hexyl-5-oxo-3-pyrrolidinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Lipophilicity : The hexyl chain in this compound increases hydrophobicity compared to NMP (methyl substituent) and Example 51 (polar hydroxy group). This property may enhance compatibility with lipid-based formulations.

- Reactivity : The methyloxycarbonyl group can undergo hydrolysis under acidic or basic conditions, similar to esters, unlike the stable lactam ring in NMP .

Thermal and Solubility Trends

- Thermal Stability : Pyrrolidones with alkyl chains (e.g., NMP) exhibit high thermal stability (>200°C). The hexyl group may slightly reduce the boiling point compared to NMP due to increased molecular weight but retained lactam stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-hexyl-4-methyloxycarbonyl-2-pyrrolidone, and how can reaction yields be maximized?

- Methodology : Utilize one-step synthesis strategies with precursor scoring models (e.g., relevance heuristics) to prioritize reaction pathways. Databases like REAXYS and BKMS_METABOLIC can predict feasible routes and intermediates. For example, methyl ester derivatives of pyrrolidone analogs are synthesized via nucleophilic substitution or esterification under anhydrous conditions . Optimize reaction parameters (temperature, solvent polarity) based on analogous compounds, such as methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride, which achieves >90% purity under controlled pH and inert atmospheres .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Assign peaks using - and -NMR to confirm the hexyl chain’s integration and methyloxycarbonyl regiochemistry. Compare with spectral data from structurally similar compounds, such as 4-methyl-1-phenyl-2-pentanol derivatives .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]pyrrolidine-2-carboxylate .

- HPLC-MS : Monitor purity and detect side products using reverse-phase chromatography with UV/Vis or mass detection .

Advanced Research Questions

Q. How can computational modeling predict the solvent compatibility and aggregation behavior of this compound in aqueous systems?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model solvation free energy and hydrogen-bonding interactions using force fields like OPLS-AA. Compare with experimental solubility data for analogs, such as 4-hexylresorcinol, which shows logP-dependent hydrophobicity .

- COSMO-RS : Predict partition coefficients and solvent effects for formulation studies .

Q. How should researchers resolve contradictions in reported toxicity data for pyrrolidone derivatives?

- Methodology :

- Meta-Analysis : Cross-reference toxicity databases (e.g., TCI America safety sheets) to identify inconsistencies in LD values. For example, discrepancies in 1-[(2-methyl-1,3-butoxyethyl]-2-pyrrolidinecarboxamide toxicity may arise from impurities or degradation products .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure to identify hazardous byproducts .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of pyrrolidone-based compounds?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to isolate critical process parameters (e.g., catalyst loading, reaction time).

- In-line PAT (Process Analytical Technology) : Implement FTIR or Raman spectroscopy for real-time monitoring, as applied in the synthesis of 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.